N,N-Dibutylmethanesulfonamide

Description

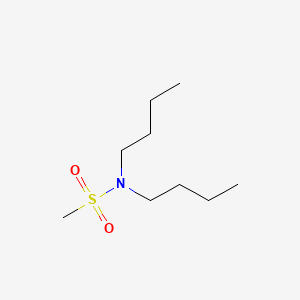

N,N-Dibutylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with two butyl groups at the nitrogen atom. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable physicochemical properties.

Properties

CAS No. |

3989-41-1 |

|---|---|

Molecular Formula |

C9H21NO2S |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N,N-dibutylmethanesulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-4-6-8-10(9-7-5-2)13(3,11)12/h4-9H2,1-3H3 |

InChI Key |

XBNLEFXQEKTTGZ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C |

Other CAS No. |

3989-41-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonamides

The following table summarizes key parameters for N,N-dibutylmethanesulfonamide and related compounds, based on available evidence and extrapolated trends:

Key Observations:

Structural Influence on Properties :

- Alkyl Chain Length : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with decreased water solubility and higher lipophilicity. For example, N,N-dimethylmethanesulfonamide (methyl groups) is miscible with polar solvents , while this compound (butyl groups) is expected to exhibit low water solubility, similar to trends in other sulfonamides .

- Thermal Stability : Shorter-chain sulfonamides (e.g., DMAC) have well-defined boiling points (~165°C) , while longer-chain analogs (e.g., dibutyl) may require higher temperatures for distillation, though data are lacking.

Functional Group Comparison :

- Sulfonamide vs. Amide : N,N-Dimethylacetamide (DMAC), an amide, has significantly lower molecular weight and higher water miscibility compared to sulfonamides like N,N-dimethylethanesulfonamide. This is attributed to the sulfonyl group’s electron-withdrawing nature, which reduces basicity and enhances stability .

Synthetic Utility :

- This compound may serve as a niche solvent or intermediate in reactions requiring low nucleophilicity and high thermal stability, akin to its dimethyl and diethyl analogs .

Research Findings and Data Gaps

For example, related compounds such as 1-((1S,4R)-bicycloheptanyl)-N,N-dimethylmethanesulfonamide have been characterized using similar methods .

For instance, N,N-dimethylmethanesulfonamide mandates consultation with a physician upon exposure , a precaution likely applicable to the dibutyl variant.

Regulatory Status: Regulatory scrutiny for sulfonamides varies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.